6-Nitropyridine-2-carboxylic acid
Overview
Description
6-Nitropyridine-2-carboxylic acid, also known as 6-nitropicolinic acid or 6-nitro-2-pyridinecarboxylic acid, is a chemical compound with the molecular formula C6H4N2O4 . It is commonly used in various fields of research and industry.
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular weight of 6-Nitropyridine-2-carboxylic acid is 168.11 g/mol . The empirical formula is C6H4N2O4 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
6-Nitropyridine-2-carboxylic acid is a solid substance with a melting point of 169-172 °C . It has a molecular weight of 168.11 g/mol .Scientific Research Applications
Electroorganic Synthesis
6-Nitropyridine-2-carboxylic acid is used in electroorganic synthesis. For instance, the synthesis of 6-aminonicotinic acid involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine. This process is conducted at a cathode surface in the presence of sulfuric acid and carbon dioxide in dimethylformamide (DMF) solution, achieving good yields (Raju, Mohan, & Reddy, 2003).
Nucleophilic Substitution Synthesis
6-Nitropyridine-2-carboxylic acid also plays a role in the synthesis of amides. For example, 3-Nitropyridine reacted with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO in the presence of K3Fe(CN)6 via oxidative nucleophilic substitution of hydrogen, leading to the formation of N-(5-nitropyridin-2-yl) carboxamides (Amangasieva et al., 2018).
Peptide Synthesis
In peptide synthesis, 6-Nitropyridine-2-carboxylic acid derivatives are used. The compound 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC), a nitroxide spin-labeled, achiral Calpha-tetrasubstituted amino acid, promotes beta-turn and 3(10)/alpha-helix in peptides. TOAC can be effectively incorporated into internal positions of peptide sequences using Fmoc chemistry and solid-phase synthesis (Martin et al., 2001).
Synthesis of Biologically Active Compounds
Nitropyridines like 6-Nitropyridine-2-carboxylic acid are crucial intermediates for the synthesis of biologically active compounds of pharmaceutical and agrochemical importance. A method for synthesizing various nitro compounds uses a three-component ring transformation of dinitropyridone with ketones and ammonium acetate (Le & Nishiwaki, 2018).
Safety And Hazards
properties
IUPAC Name |
6-nitropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-5(7-4)8(11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHFOFLNJIPDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342125 | |
Record name | 6-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitropyridine-2-carboxylic acid | |
CAS RN |
26893-68-5 | |
Record name | 6-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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